molecular formula C11H23NNa4O6P2 B12666910 ((Isononylimino)bis(methylene))bisphosphonic acid, sodium salt CAS No. 94248-82-5

((Isononylimino)bis(methylene))bisphosphonic acid, sodium salt

Cat. No.: B12666910
CAS No.: 94248-82-5
M. Wt: 419.21 g/mol
InChI Key: AGCSDAGAZZEPDF-UHFFFAOYSA-J
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Description

((Isononylimino)bis(methylene))bisphosphonic acid, sodium salt: is a chemical compound with the molecular formula C11H23NNa4O6P2 and a molar mass of 419.21 g/mol . This compound is part of the bisphosphonate family, which is known for its applications in various fields, including medicine and industry.

Preparation Methods

The synthesis of ((isononylimino)bis(methylene))bisphosphonic acid, sodium salt typically involves the reaction of isononylamine with formaldehyde and phosphorous acid under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated by precipitation and purification processes. Industrial production methods may involve large-scale reactors and continuous processing to ensure high yield and purity.

Chemical Reactions Analysis

((Isononylimino)bis(methylene))bisphosphonic acid, sodium salt: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can convert it into different phosphonate forms.

    Substitution: It can undergo substitution reactions where the isononyl group can be replaced with other alkyl or aryl groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

((Isononylimino)bis(methylene))bisphosphonic acid, sodium salt: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ((isononylimino)bis(methylene))bisphosphonic acid, sodium salt involves its ability to bind to hydroxyapatite in bone tissue. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption . By preventing osteoclasts from adhering to the bone surface and producing the necessary protons for resorption, this compound effectively reduces bone degradation. Additionally, it promotes osteoclast apoptosis and decreases the development of osteoclast progenitors .

Comparison with Similar Compounds

Properties

CAS No.

94248-82-5

Molecular Formula

C11H23NNa4O6P2

Molecular Weight

419.21 g/mol

IUPAC Name

tetrasodium;7-methyl-N,N-bis(phosphonatomethyl)octan-1-amine

InChI

InChI=1S/C11H27NO6P2.4Na/c1-11(2)7-5-3-4-6-8-12(9-19(13,14)15)10-20(16,17)18;;;;/h11H,3-10H2,1-2H3,(H2,13,14,15)(H2,16,17,18);;;;/q;4*+1/p-4

InChI Key

AGCSDAGAZZEPDF-UHFFFAOYSA-J

Canonical SMILES

CC(C)CCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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